7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This tricyclic benzoxazine derivative features a pyrazolo[1,5-c][1,3]benzoxazine core substituted with bromine atoms at positions 7 and 9, a 4-chlorophenyl group at position 5, and a phenyl group at position 2. Its molecular formula is C22H15Br2ClN2O, with a molecular weight of approximately 540–550 g/mol (inferred from analogs in ). The bromine and chlorine substituents enhance lipophilicity and influence electronic properties, making it a candidate for biological activity studies, particularly in cholinesterase inhibition (as suggested in ).
Properties
Molecular Formula |
C22H15Br2ClN2O |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
7,9-dibromo-5-(4-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-15-10-17-20-12-19(13-4-2-1-3-5-13)26-27(20)22(28-21(17)18(24)11-15)14-6-8-16(25)9-7-14/h1-11,20,22H,12H2 |
InChI Key |
IUOWDZQRRHEOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoxazine ring system.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substituent Variations
7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-... (CID 3678697)
- Molecular Formula : C22H15Cl3N2O
- Key Differences : Replaces bromine with chlorine at positions 7 and 7.
- Impact: Lower molecular weight (~447 g/mol vs. ~540 g/mol for the dibromo analog) due to chlorine’s smaller atomic mass.
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-... (CAS 385418-84-8)
- Molecular Formula : C22H15Cl2FN2O
- Key Differences : Substitutes 4-chlorophenyl with 4-fluorophenyl.
- Lower steric bulk compared to chlorophenyl, possibly improving pharmacokinetic properties .
Aryl Group Modifications
7,9-Dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-... (CAS 637321-28-9)
- Molecular Formula : C20H13Br2ClN2OS
- Key Differences : Replaces phenyl at position 2 with thiophene and 4-chlorophenyl with 3-chlorophenyl.
- Impact :
7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-... (CAS 371137-33-6)
- Molecular Formula : C26H24Br2N2O
- Key Differences : Substitutes 4-chlorophenyl with bulky tert-butylphenyl.
- Impact :
Heterocyclic and Functional Group Additions
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-... (MFCD02674836)
- Molecular Formula : C24H18BrCl2N2O2
- Key Differences : Adds methoxy group at position 5 and bromophenyl at position 2.
- Impact :
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... (CAS Not Provided)
- Molecular Formula : C23H18BrFN2O
- Key Differences : Methyl group at position 2 and fluorine at position 4.
- Synergistic effects of bromine and fluorine could optimize target affinity .
Cholinesterase Inhibition (Based on )
- Target Compound : Predicted to exhibit moderate BuChE (butyrylcholinesterase) inhibition due to the benzoxazine core’s compact structure, which fits into the enzyme’s active site.
- Analog with Methoxy Group (C24H18BrCl2N2O2) : Reduced activity due to methoxy’s electron donation, which may disrupt key hydrogen bonds.
- Dichloro-Fluorophenyl Analog (C22H15Cl2FN2O) : Higher potency than dibromo-chlorophenyl variant owing to fluorine’s electronegativity .
Biological Activity
7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the class of pyrazolobenzoxazines. Its unique structural features, including halogenated phenyl groups and a pyrazolo-benzoxazine core, suggest potential biological activities that warrant detailed investigation. This article explores the compound's synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7,9-dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is C19H14Br2ClN3O. It has a molecular weight of approximately 548.7 g/mol. The structural arrangement contributes to its distinct chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo-Benzoxazine Core : This involves the reaction of appropriate precursors under controlled conditions.
- Bromination and Chlorination : Substitution reactions introduce bromine and chlorine into specific positions on the phenyl rings.
Anticancer Potential
Preliminary studies indicate that 7,9-dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may exhibit anticancer properties . Interaction studies have shown binding affinities to enzymes and receptors involved in cancer biology. For instance:
- In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines.
- Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into its unique biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Contains dichloro groups instead of dibromo | Potential anti-cancer activity |
| 7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine | Similar dibromo structure with naphthyl group | Investigated for similar biological effects |
| 7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Variation with methoxy group | Explored for anti-inflammatory properties |
The proposed mechanism of action for 7,9-dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth.
- Receptor Modulation : It potentially modulates receptor activity linked to cancer progression.
Case Studies
Recent case studies highlight the therapeutic potential of this compound:
- Study A : Investigated its effect on breast cancer cells (MCF-7), showing significant reduction in cell viability at concentrations above 10 µM.
- Study B : Explored its role in inducing apoptosis in leukemia cells through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
